molecular formula C7H8ClNO B066717 (R)-2-Chloro-1-(pyridin-3-yl)ethanol CAS No. 173901-03-6

(R)-2-Chloro-1-(pyridin-3-yl)ethanol

Cat. No.: B066717
CAS No.: 173901-03-6
M. Wt: 157.6 g/mol
InChI Key: LCBCRIBFOZSPJL-ZETCQYMHSA-N
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Description

®-2-Chloro-1-(pyridin-3-yl)ethanol is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a pyridine ring. It is commonly used in various chemical reactions and has applications in different fields such as medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

Pyridine derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects . They are also known to inhibit receptor tyrosine kinase .

Mode of Action

It’s worth noting that pyridine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyridine derivatives have been found to inhibit the growth of bacteria, potentially by disrupting essential bacterial processes .

Biochemical Pathways

Pyridine derivatives have been associated with a variety of biochemical pathways, often related to their biological activities . For example, some pyridine derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The pharmacokinetic profiles of some pyridine derivatives have been evaluated, suggesting potential insights into the adme properties of ®-2-chloro-1-(pyridin-3-yl)ethanol .

Result of Action

Given the biological activities associated with pyridine derivatives, it’s plausible that ®-2-chloro-1-(pyridin-3-yl)ethanol could have similar effects, such as inhibiting bacterial growth or reducing oxidative stress .

Action Environment

It’s worth noting that environmental factors can often impact the effectiveness of chemical compounds, potentially influencing factors such as solubility, stability, and interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Chloro-1-(pyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-pyridinecarboxaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chlorination: The hydroxyl group is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of ®-2-Chloro-1-(pyridin-3-yl)ethanol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the desired enantiomer.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: ®-2-Chloro-1-(pyridin-3-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of ®-1-(pyridin-3-yl)ethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products:

    Oxidation: Formation of 2-chloro-1-(pyridin-3-yl)ethanone.

    Reduction: Formation of ®-1-(pyridin-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Chloro-1-(pyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    (S)-2-Chloro-1-(pyridin-3-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Chloro-1-(pyridin-3-yl)ethanone: A related compound with a ketone functional group instead of a hydroxyl group.

    1-(Pyridin-3-yl)ethanol: A compound lacking the chlorine atom, resulting in different reactivity.

Uniqueness: ®-2-Chloro-1-(pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1R)-2-chloro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCRIBFOZSPJL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464652
Record name (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173901-03-6
Record name (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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